molecular formula C25H26N2O6S B3612719 ETHYL 5-[(3-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-[(3-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3612719
M. Wt: 482.5 g/mol
InChI Key: BQBVCLQAMRDHHV-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a thiophene-based derivative featuring a 4-methylthiophene-3-carboxylate core. Key structural elements include:

  • Position 5: A 3-methoxyphenyl carbamoyl group, contributing aromaticity and H-bond acceptor/donor capacity.
  • Position 2: A 4-methoxyphenyl acetamido group, enhancing steric bulk and polarity.
  • Position 4: A methyl group, modulating lipophilicity.

The compound’s molecular formula is C₂₄H₂₃N₂O₆S (calculated based on structural analogs), with an estimated molecular weight of ~479.5 g/mol. It exhibits 3 H-bond donors (two amide NH groups, one carbamoyl NH) and 7 H-bond acceptors (carbonyl oxygens, methoxy groups), suggesting moderate solubility in polar aprotic solvents .

Properties

IUPAC Name

ethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-5-33-25(30)21-15(2)22(23(29)26-17-7-6-8-19(14-17)32-4)34-24(21)27-20(28)13-16-9-11-18(31-3)12-10-16/h6-12,14H,5,13H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBVCLQAMRDHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)OC)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 5-[(3-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of methoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.

    Attachment of carbamoyl and acetamido groups: These functionalities can be introduced through amide bond formation reactions using appropriate reagents and conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

ETHYL 5-[(3-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-[(3-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of substituted thiophene carbamoyl/acetamido derivatives. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Substituents
Target Compound C₂₄H₂₃N₂O₆S ~479.5 3 / 7 3-MeO-Ph carbamoyl (C5), 4-MeO-Ph acetamido (C2), 4-Me (C4)
Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate (CAS 332867-79-5) C₁₆H₁₈N₂O₄S 334.4 2 / 6 2-MeO-Ph carbamoyl (C5), NH₂ (C2), 4-Me (C4)
Ethyl 4-(biphenyl-4-yl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate C₂₉H₂₆N₂O₆S 530.6 2 / 7 Biphenyl-4-yl (C4), 3,4,5-triMeO-Bz acetamido (C2)

Key Observations :

Substituent Position Effects: The target compound’s 3-methoxyphenyl carbamoyl group (vs. The 4-methoxyphenyl acetamido group (C2) increases polarity compared to the amino group in , reducing passive diffusion but improving solubility .

Lipophilicity and Solubility :

  • The biphenyl derivative exhibits higher molecular weight (530.6 vs. 479.5) and lipophilicity (logP ~5.2 estimated), suggesting lower aqueous solubility but better membrane permeability than the target compound.
  • The target’s additional methoxy groups may improve metabolic stability by blocking oxidative sites, as seen in studies of similar aryl ethers .

Hydrogen Bonding and Crystallinity: The target compound’s higher H-bond donor count (3 vs. 2 in ) may lead to stronger intermolecular interactions, influencing crystal packing and melting points. Etter’s graph set analysis predicts distinct H-bonding networks compared to analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(3-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(3-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

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